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Compound of Interest

Compound Name:
3-Bromoquinoline-7-carboxylic

acid

Cat. No.: B580755 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-Bromoquinoline-7-carboxylic acid. In the realm of medicinal chemistry and drug

development, a precise understanding of a molecule's structure is fundamental for elucidating

its biological activity and for quality control. This document outlines the anticipated Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-
Bromoquinoline-7-carboxylic acid. The information herein is compiled from comparative

analysis of related quinoline derivatives and established principles of spectroscopic

interpretation.

Molecular Structure
3-Bromoquinoline-7-carboxylic acid possesses a quinoline core, which is a bicyclic aromatic

heterocycle, with a bromine substituent at the 3-position and a carboxylic acid group at the 7-

position.

Molecular Formula: C₁₀H₆BrNO₂ Molecular Weight: 252.06 g/mol

Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for 3-
Bromoquinoline-7-carboxylic acid. This data is predicted based on the analysis of similar
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compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~13.5 br s - COOH

~9.2 d ~2.0 H-2

~8.8 d ~2.0 H-4

~8.5 d ~1.5 H-8

~8.3 dd ~8.5, 1.5 H-6

~8.1 d ~8.5 H-5

Note: Chemical shifts are estimates and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~166.5 COOH

~152.0 C-2

~148.5 C-8a

~138.0 C-4

~133.0 C-7

~129.5 C-5

~129.0 C-6

~128.0 C-4a

~122.0 C-8

~120.0 C-3

Note: Chemical shifts are estimates and may vary based on experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad
O-H stretch (Carboxylic acid

dimer)

~1700 Strong C=O stretch (Carboxylic acid)

~1600, ~1480 Medium-Strong
C=C and C=N stretching

(Aromatic rings)

~1300 Medium C-O stretch

~850-750 Strong C-H bending (out-of-plane)

~700 Medium-Strong C-Br stretch

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band due

to hydrogen bonding.[1] The carbonyl (C=O) stretch is also a prominent, strong absorption.[2]

[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

251, 253
[M]⁺, Molecular ion peak with characteristic 1:1

ratio for one bromine atom.

234, 236 [M-OH]⁺

206, 208 [M-COOH]⁺

127 [M-Br-COOH]⁺

The presence of bromine results in a characteristic M and M+2 isotopic pattern with nearly

equal intensity.[4][5] The fragmentation will likely involve the loss of the carboxylic acid group
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and the bromine atom.[6][7]

Comparative Spectroscopic Data
To provide context for the predicted data, the following table compares the spectroscopic data

of the parent compound, 3-bromoquinoline, with a related bromoquinoline derivative.

Table 5: Comparative ¹H NMR Data (CDCl₃)

Compo
und

H-2 H-4 H-5 H-6 H-7 H-8
Referen
ce

3-

Bromoqui

noline

8.95 (d,

J=2.4

Hz)

8.25 (d,

J=2.4

Hz)

8.10 (d,

J=8.4

Hz)

7.65

(ddd,

J=8.4,

7.0, 1.4

Hz)

7.80

(ddd,

J=8.4,

7.0, 1.4

Hz)

7.95 (d,

J=8.4

Hz)

[8]

3,5,6,7-

Tetrabro

mo-8-

methoxy

quinoline

8.76 (d,

J=1.6

Hz)

8.68 (d,

J=1.6

Hz)

- - - - [9]

Experimental Protocols
The following are general methodologies for the acquisition of spectroscopic data for a solid

organic compound like 3-Bromoquinoline-7-carboxylic acid.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆) in a clean vial.
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Transfer the solution to a 5 mm NMR tube.[4]

Instrument Parameters (¹H NMR):

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64 scans.

Spectral Width: -2 to 14 ppm.

Relaxation Delay: 1-2 seconds.[8]

Instrument Parameters (¹³C NMR):

Pulse Program: Proton-decoupled experiment.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Spectral Width: 0 to 220 ppm.

Relaxation Delay: 2-5 seconds.

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly on the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Perform a background scan of the empty ATR crystal prior to sample analysis.

Mass Spectrometry (e.g., Electrospray Ionization - ESI)
Sample Preparation:
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Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as

methanol or acetonitrile.

Data Acquisition:

Infuse the sample solution into the ESI source.

Acquire the mass spectrum in the appropriate mass range. Both positive and negative ion

modes should be tested to determine the optimal ionization.

Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the structural elucidation of a novel

quinoline derivative using spectroscopic methods.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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